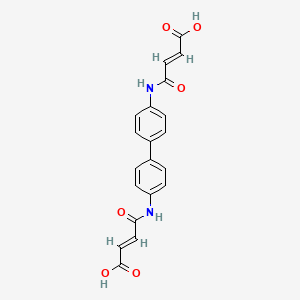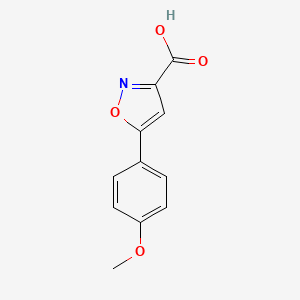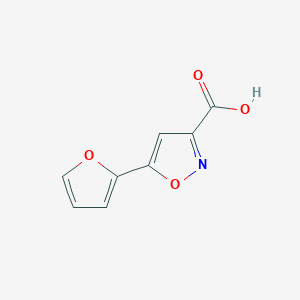
LPA2 antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LPA2 アンタゴニスト 2(H2L 5226501 としても知られています)は、リゾホスファチジン酸受容体サブタイプ 2(LPA2)を標的とする選択的アンタゴニストです。リゾホスファチジン酸(LPA)は、細胞増殖、生存、運動性、分化など、さまざまな生物学的プロセスにおいて重要な役割を果たすリン脂質メディエーターです。LPA2 アンタゴニスト 2 は、IC50 28.3 nM、Ki 21.1 nM で LPA2 を特異的に阻害します 。注目すべきことに、LPA3 に対して 480 倍以上の選択性を示し(IC50 は 13.85 μM)、LPA2 に対してはるかに選択的です。
作用機序
LPA2 アンタゴニスト 2 は、LPA2 受容体を選択的に遮断することでその効果を発揮します。LPA2 は、移動、増殖、炎症など、細胞プロセスに関与しています。LPA2 を阻害することで、この化合物は下流のシグナル伝達経路を調節します。
準備方法
合成経路: LPA2 アンタゴニスト 2 の合成経路には、その構造を実現するための特定の化学変換が含まれます。残念ながら、詳細な合成経路は文献では容易には入手できません。医薬品化学の取り組みによって、その発見につながったと考えられます。
工業的生産方法: LPA2 アンタゴニスト 2 の大規模工業生産方法に関する情報は限られています。一般的に、製薬会社は、医薬品開発プロセスにおいて、スケーラビリティ、費用対効果、安全性のために合成経路を最適化します。
化学反応の分析
反応の種類: LPA2 アンタゴニスト 2 は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。具体的な例は公表されていません。
一般的な試薬と条件: 正確な試薬と条件は機密情報ですが、LPA2 アンタゴニスト 2 は、アミン、カルボニル、芳香族環などの官能基と相互作用すると推測できます。標準的な有機化学試薬と触媒が関与する可能性があります。
主要な生成物: LPA2 アンタゴニスト 2 合成中に生成される主要な生成物は、採用される特定の反応によって異なります。これには、中間体、位置異性体、または立体異性体などが含まれる可能性があります。
科学的研究の応用
化学: 研究者は、その反応性、安定性、および他の分子との相互作用を探索することができます。
生物学: LPA2 シグナル伝達経路、細胞応答、および潜在的な治療効果に関する調査。
医学: LPA2 アンタゴニスト 2 は、LPA シグナル伝達異常関連疾患の治療に評価される可能性があります。
産業: 医薬品開発および LPA2 生物学の研究のためのツール化合物としての用途。
類似化合物との比較
具体的なアナログは公開されていませんが、LPA2 アンタゴニスト 2 の独自性は、LPA2 に対する高い選択性にあります。類似の化合物には、他の LPA 受容体アンタゴニストまたは関連するリン脂質アナログが含まれる可能性があります。
特性
IUPAC Name |
(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-17(9-11-19(25)26)21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRWRKPUWMOMS-WGDLNXRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)
![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)



![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)


![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)
